molecular formula C7H14N2 B1297267 1,4-Diazabicyclo[3.2.2]nonane CAS No. 283-38-5

1,4-Diazabicyclo[3.2.2]nonane

Cat. No.: B1297267
CAS No.: 283-38-5
M. Wt: 126.2 g/mol
InChI Key: XJKNACDCUAFDHD-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[322]nonane is a bicyclic organic compound with the molecular formula C7H14N2 It is a derivative of piperazine and is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 1 and 4 positions

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It may cause respiratory irritation .

Future Directions

1,4-Diazabicyclo[3.2.2]nonane has been used to prepare switchable materials with a high phase transition temperature . It exhibits switchable phase transition, dielectric, and second-harmonic-generation properties . It has potential applications in the treatment of cognitive symptoms of schizophrenia and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[3.2.2]nonane can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and formic acid. The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the bicyclic structure. The reaction conditions typically involve heating the reactants under reflux .

Another method involves the reaction of piperazine with glyoxal in the presence of a base. This reaction also leads to the formation of the bicyclic structure through a cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of piperazine derivatives.

    Substitution: The nitrogen atoms in the bicyclic structure can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,4-Diazabicyclo[3.2.2]nonane can be compared with other bicyclic amines, such as:

    1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with a different ring size.

    1,5-Diazabicyclo[3.2.2]nonane: This compound has a similar structure but with the nitrogen atoms at different positions. It is used in the synthesis of complex organic molecules and as a catalyst in various reactions.

The uniqueness of this compound lies in its specific ring size and the position of the nitrogen atoms, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,4-diazabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNACDCUAFDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327968
Record name 1,4-diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283-38-5
Record name 1,4-diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazabicyclo[3.2.2]nonane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the solution of 1,4-diazabicyclo[3.2.2]nonan-3-one (15.8 g; 113 mmol) in absolute dioxane (130 ml) LiAlH4 (4.9 g; 130 mmol) was added under argon. The mixture was refluxed for 6 hours and then allowed to reach room temperature. To the reaction mixture water (5 ml in 10 ml of dioxane) was added by drops, the mixture was stirred for 0.5 hour and then filtered off via glass filter. The solvent was evaporated and the residue was distilled using Kugelrohr apparatus at 90° C. (0.1 mbar) to yield 1,4-diazabicyclo[3.2.2]nonane (11.1 g; 78%) as colourless hygroscopic material.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (2.0 g, 51.4 mmoles) was slurried in 250 ml of dry tetrahydrofuran and 3-oxo-1,4-diazabicyclo[3.2.2]nonane (3.6 g, 25.7 mmoles) was added carefully as a solid in one portion at room temperature. The resulting mixture was then heated to a gentle reflux for 20 hours. The reaction was cooled to room tempeature and quenched by slow addition of 2.5 ml water. The salts were filtered and washed several times with diethyl ether totaling 1.0 1. These washings and the supernatant were combined, dried over magnesium sulfate and concentrated to give 2.09 g (64.5%) of the title compound as a pale yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
64.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 2
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 3
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 4
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 5
1,4-Diazabicyclo[3.2.2]nonane
Reactant of Route 6
1,4-Diazabicyclo[3.2.2]nonane

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